5-Lipoxygenase (5-LO) Inhibitory Potency: Cross-Study Comparison with Clinical Benchmark Zileuton
6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene inhibits recombinant human 5-lipoxygenase with an IC₅₀ of 12,000 nM (12 µM) as measured in a spectrophotometric assay using recombinant enzyme expressed in E. coli [1]. This potency, while modest relative to the clinically approved 5-LO inhibitor zileuton (reported IC₅₀ ~500–1,000 nM in comparable recombinant enzyme assays [2]), establishes the benzyl-substituted spiroisoxazoline as a structurally distinct 5-LO ligand chemotype. No publicly available 5-LO inhibition data exist for the 6-phenyl or 6-methyl analogs, making potency assessment for these comparators impossible without experimental determination.
| Evidence Dimension | 5-Lipoxygenase (5-LO) enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 12,000 nM (12 µM) |
| Comparator Or Baseline | Zileuton (clinical 5-LO inhibitor): IC₅₀ ~500–1,000 nM in recombinant human 5-LO assays |
| Quantified Difference | Approximately 12- to 24-fold less potent than zileuton; 6-phenyl and 6-methyl analogs: no data available |
| Conditions | Recombinant human 5-lipoxygenase; ChEMBL Assay ID CHEMBL618020 (ChEMBL_3836); spectrophotometric detection |
Why This Matters
This IC₅₀ value provides a quantitative benchmark for the benzyl analog's 5-LO engagement; researchers evaluating this scaffold for anti-inflammatory applications can use this data point to assess the value of the benzyl substituent in future SAR campaigns.
- [1] BindingDB Entry BDBM50063779 / ChEMBL618020. IC₅₀ = 12,000 nM for inhibition of recombinant human 5-lipoxygenase. Curated by ChEMBL. Available at: https://www.bindingdb.org/. View Source
- [2] Carter, G. W.; Young, P. R.; Albert, D. H.; Bouska, J. B.; Dyer, R. D.; Bell, R. L.; Summers, J. B.; Brooks, D. W. 5-Lipoxygenase Inhibitory Activity of Zileuton. J. Pharmacol. Exp. Ther. 1991, 256 (3), 929–937. View Source
